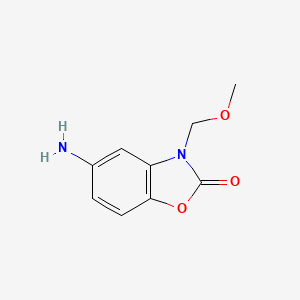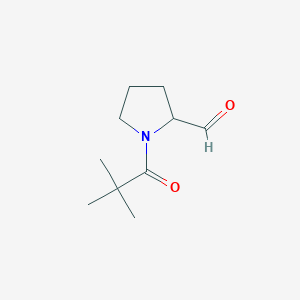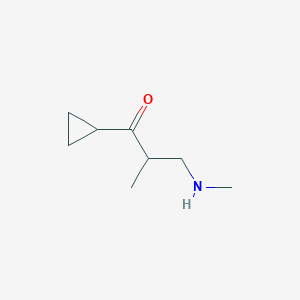
5-Amino-3-(methoxymethyl)-2,3-dihydro-1,3-benzoxazol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-3-(methoxymethyl)-2,3-dihydro-1,3-benzoxazol-2-one is a heterocyclic compound that features a benzoxazole core Benzoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(methoxymethyl)-2,3-dihydro-1,3-benzoxazol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with methoxymethyl chloride in the presence of a base to form the benzoxazole ring. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained between 0°C and 25°C to ensure optimal yield.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-3-(methoxymethyl)-2,3-dihydro-1,3-benzoxazol-2-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions, typically in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include nitro derivatives, primary amines, and various substituted benzoxazoles, depending on the reagents and conditions used.
Applications De Recherche Scientifique
5-Amino-3-(methoxymethyl)-2,3-dihydro-1,3-benzoxazol-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an enzyme inhibitor and is being studied for its effects on various biological pathways.
Medicine: Due to its structural similarity to other bioactive benzoxazoles, it is being investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound is used in the development of new materials with specific properties, such as fluorescence and conductivity.
Mécanisme D'action
The mechanism of action of 5-Amino-3-(methoxymethyl)-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The benzoxazole ring can also interact with various receptors and proteins, modulating their function. These interactions can affect multiple pathways, leading to the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-5-methylisoxazole: Similar in structure but with a different heterocyclic core.
5-Amino-3-methylisoxazole: Another isoxazole derivative with comparable reactivity.
Pyrazolo[1,5-a]pyrimidine: Features a similar “amino-nitro-amino” arrangement and is used in similar applications.
Uniqueness
5-Amino-3-(methoxymethyl)-2,3-dihydro-1,3-benzoxazol-2-one is unique due to its specific substitution pattern and the presence of the methoxymethyl group, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for developing new drugs and materials with tailored properties.
Propriétés
Formule moléculaire |
C9H10N2O3 |
|---|---|
Poids moléculaire |
194.19 g/mol |
Nom IUPAC |
5-amino-3-(methoxymethyl)-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C9H10N2O3/c1-13-5-11-7-4-6(10)2-3-8(7)14-9(11)12/h2-4H,5,10H2,1H3 |
Clé InChI |
XWSMRZNCXHGNKQ-UHFFFAOYSA-N |
SMILES canonique |
COCN1C2=C(C=CC(=C2)N)OC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![{2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-yl}methanol](/img/structure/B13162460.png)
![3-amino-6-chloro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B13162467.png)
![Ethyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13162485.png)

![3-Cyclopropyl-3-azabicyclo[3.2.1]octan-8-one](/img/structure/B13162493.png)

